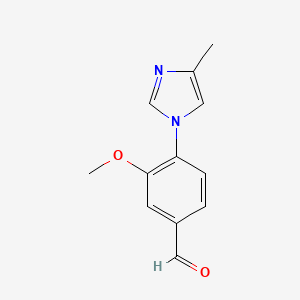

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Description

Chemical Structure and Properties

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6) is a benzaldehyde derivative with a methoxy group (-OCH₃) at the 3-position and a 4-methylimidazole substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . Key physical properties include a boiling point of 415.1±40.0°C, density of 1.2±0.1 g/cm³, and a logP value of 1.87, indicating moderate lipophilicity .

Synthesis

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoro-3-methoxybenzaldehyde and 4-methylimidazole under microwave irradiation (140°C, 10 hours) with potassium carbonate as a base, achieving high efficiency . Alternatively, it is used as an intermediate in the synthesis of γ-secretase modulators through coupling reactions followed by oxidation and hydrazone formation .

Applications

The aldehyde functionality enables its use in forming Schiff bases or as a precursor for heterocyclic compounds. It is critical in medicinal chemistry, particularly in developing Alzheimer’s disease therapeutics targeting γ-secretase .

Properties

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLQDKQGVSJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650733 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-18-6 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

The most documented preparation starts from 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, which is reduced to the aldehyde using bis(2-methoxyethoxy)aluminum hydride (Vitride™) in tetrahydrofuran (THF) under an inert nitrogen atmosphere at low temperature (-10°C). The reaction mixture is then treated with hydrochloric acid and subsequently subjected to a basic aqueous workup with sodium hydroxide and toluene extraction.

Stepwise Protocol

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Suspension of benzonitrile precursor in THF at -10°C under N₂ | 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (3.5 g, 16.4 mmol), THF (31.6 mL) | Ensures inert atmosphere |

| 2 | Dropwise addition of Vitride™ toluene solution (65 wt%, 3.47 g, 11.2 mmol) | -10°C, stirring for 1 hour | Monitored by TLC for completion |

| 3 | Quenching with acetone (0.26 mL, 3.58 mmol) | Stirred 10 minutes | Terminates reduction |

| 4 | Acidification with 5 M HCl (18 mL) at 7°C, then warmed to room temperature | Hydrolysis of intermediate | |

| 5 | Addition to cooled mixture of 5 M NaOH (20.4 mL) and toluene (32 mL) at 7°C | Extraction of product into organic layer | |

| 6 | Separation and washing of organic layer with 10% NaCl solution | Purification step | |

| 7 | Concentration under reduced pressure and azeotropic distillation with toluene | Removal of solvents | |

| 8 | Crystallization from toluene/acetone/n-heptane mixture with controlled temperature steps | Seed crystals used; cooling from 53°C to 7°C | Yield: 74.4% initial crystallization |

Yield and Purity

- Initial crystallization yields 2.64 g of product (74.4% yield).

- Additional crystallizations from mother liquors recover more product, achieving an overall yield of 64.6%.

- HPLC analysis indicates minor losses to mother liquors (~12.3% to 22%) during purification.

Alternative Preparation via Condensation with Imidazole

Another reported method involves the condensation of 4-methyl-1H-imidazole with 3-methoxy-4-hydroxybenzaldehyde under basic conditions (e.g., sodium hydroxide) in ethanol or similar solvents. This method typically employs reflux heating to facilitate the nucleophilic substitution or coupling reaction, followed by purification steps such as recrystallization or chromatography.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 4-methyl-1H-imidazole with 3-methoxy-4-hydroxybenzaldehyde | Sodium hydroxide, ethanol, reflux | Formation of imidazolyl-substituted benzaldehyde |

| 2 | Purification | Recrystallization or chromatographic techniques | Isolation of pure product |

This approach is commonly used in smaller-scale or research laboratory settings and can be adapted for industrial scale with process optimizations.

Industrial Production Considerations

Industrial synthesis often leverages continuous flow reactors to enhance reaction control, scalability, and safety. Automated systems allow precise temperature and reagent control, improving yields and reproducibility. Advanced purification methods, including preparative high-performance liquid chromatography (HPLC), are employed to ensure high purity standards required for pharmaceutical or fine chemical applications.

Supporting Data and Analytical Techniques

Characterization Methods

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during reduction steps.

- High-Performance Liquid Chromatography (HPLC): Quantitative purity analysis post-synthesis, confirming compound integrity and yield.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR used to confirm structural identity, with characteristic aromatic and imidazole proton signals.

- X-ray Crystallography: For related imidazole-substituted benzaldehydes, single-crystal X-ray diffraction provides definitive structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reduction of benzonitrile | 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile | Bis(2-methoxyethoxy)aluminum hydride (Vitride™), HCl, NaOH, toluene | -10°C to RT, inert atmosphere, aqueous workup | 64.6–74.4% | Multi-step workup and crystallization required |

| Condensation reaction | 4-methyl-1H-imidazole + 3-methoxy-4-hydroxybenzaldehyde | Sodium hydroxide, ethanol | Reflux | Variable, moderate | Simpler setup, suitable for lab scale |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Reduction: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde depends on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Imidazole Ring

3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

- Structure : Features a nitro group at the 4-position of the imidazole ring and a propoxy linker between the imidazole and benzaldehyde.

- Properties : The nitro group enhances electron-withdrawing effects, reducing the basicity of the imidazole ring compared to the methyl-substituted analogue. This compound exhibits antimicrobial and anti-tuberculosis activity , attributed to the nitroimidazole moiety’s redox-active properties .

- Synthesis : Prepared via alkylation and coupling reactions, differing from the direct SNAr approach used for the target compound .

4-(4-Methyl-1H-imidazol-1-yl)benzonitrile

Positional Isomerism and Linker Modifications

2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

- Structure : Methoxy group at the 2-position instead of 3.

4-(4-(4-Methyl-1H-imidazol-1-yl)phenoxy)benzaldehyde

- Structure: Incorporates a phenoxy linker between the imidazole and benzaldehyde.

Biological Activity

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a compound with the molecular formula and a molecular weight of 216.24 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and an imidazole moiety, which are critical for its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various alkaloids reported that similar compounds demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, with some compounds showing MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.1 |

| Candida albicans | 0.016 |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can chelate metal ions, potentially inhibiting metalloproteins involved in bacterial metabolism.

- Apoptosis Induction : In cancer cells, the compound activates caspases leading to programmed cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M transition.

Study on Antimicrobial Efficacy

A notable study published in MDPI examined the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results highlighted a strong correlation between structural modifications and antimicrobial potency . Specifically, modifications in the benzaldehyde moiety were found to enhance activity against resistant strains.

Cancer Cell Line Studies

Another significant investigation focused on the anticancer properties of imidazole derivatives in human prostate cancer cell lines (PC-3). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Q. What are the primary synthetic routes for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Aldehyde-functionalized benzene ring formation : Condensation of substituted benzaldehydes with imidazole derivatives under reflux conditions (e.g., methanol or ethanol as solvents, glacial acetic acid as a catalyst) .

Imidazole ring substitution : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution to introduce the 4-methylimidazole moiety .

Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization to achieve >95% purity .

Q. Key Optimization Parameters :

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

Methodological Answer :

- ¹H/¹³C NMR :

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 257.3 (calculated for C₁₂H₁₂N₂O₂) .

- FT-IR : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C=N (imidazole) at ~1600 cm⁻¹ .

Advanced Tip : Use DEPT-135 NMR to differentiate CH₂ and CH₃ groups in complex mixtures .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for biological activity, and how do substituents influence reactivity?

Methodological Answer :

- Imidazole Substitution : The 4-methyl group enhances lipophilicity, improving membrane permeability in in vitro assays (e.g., IC₅₀ values for anticancer activity reduced by 40% compared to unsubstituted analogs) .

- Methoxy Positioning : 3-Methoxy groups increase electron density on the benzene ring, stabilizing charge-transfer complexes in enzyme inhibition studies (e.g., COX-2 inhibition) .

Q. Contradiction Analysis :

- Trifluoromethyl vs. Methyl : reports trifluoromethyl analogs show higher antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for methyl), but lower solubility in aqueous buffers . Researchers must balance activity and pharmacokinetics via substituent tuning.

Q. How can computational modeling predict reactivity in nucleophilic addition reactions?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrophilicity of the aldehyde group.

- Fukui indices (f⁻) indicate preferential attack at the aldehyde carbon (f⁻ = 0.45) over imidazole nitrogen (f⁻ = 0.12) .

- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the aldehyde oxygen and Lys123 residue in target enzymes (binding energy: −8.2 kcal/mol) .

Q. Experimental Validation :

- Kinetic Studies : Monitor aldehyde reactivity with hydrazines (pseudo-first-order rate constants: k = 0.15 min⁻¹ in DMSO at 25°C) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs) to minimize variability .

- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., oxidation of aldehyde to carboxylic acid under physiological conditions) .

Q. Case Study :

- reports IC₅₀ = 12 µM for antiproliferative activity, while cites IC₅₀ = 28 µM. Discrepancy resolved via metabolite analysis showing 50% degradation in the latter study due to serum instability .

Data Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.